molecular formula C20H32N4O3 B5494659 1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one

1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one

Cat. No. B5494659
M. Wt: 376.5 g/mol
InChI Key: QISBHKRUZHJBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one, also known as CPP-115, is a synthetic compound that belongs to the class of drugs called GABA aminotransferase inhibitors. It was first synthesized by a team of researchers at the University of Utah in 2005 and has since been the subject of numerous studies due to its potential therapeutic applications.

Mechanism of Action

1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By blocking this enzyme, 1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one increases the levels of GABA, which in turn leads to a decrease in neuronal activity and a calming effect on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one have been extensively studied in animal models and in vitro experiments. It has been shown to have anxiolytic, anticonvulsant, and sedative effects, as well as the potential to treat substance abuse disorders and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one is its specificity for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, its limitations include its relatively short half-life and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one. One area of interest is its potential use in the treatment of substance abuse disorders, particularly cocaine addiction. Another area of interest is its potential use in the treatment of neuropathic pain, which is a chronic condition that affects millions of people worldwide. Additionally, further studies are needed to determine the safety and efficacy of 1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one in humans, as well as its potential use in combination with other drugs for the treatment of various disorders.

Synthesis Methods

The synthesis of 1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one involves a series of chemical reactions that start with the conversion of cyclopropylcarbonyl chloride to the corresponding acid, followed by the formation of an amide bond with 1,4'-bipiperidine. The resulting compound is then reacted with 1,4-diazepan-5-one to produce 1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one.

Scientific Research Applications

1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one has been extensively studied for its potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity and has been implicated in the pathophysiology of many disorders.

properties

IUPAC Name

1-[1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carbonyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3/c25-18-7-12-23(13-8-21-18)20(27)16-2-1-9-24(14-16)17-5-10-22(11-6-17)19(26)15-3-4-15/h15-17H,1-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISBHKRUZHJBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)N4CCC(=O)NCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1'-(Cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one

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